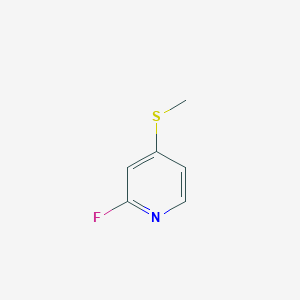

2-Fluoro-4-(methylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLVPORWIOXJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-71-2 | |

| Record name | 2-Fluoro-4-(methylthio)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 4 Methylthio Pyridine

Reactivity of the Fluoro Substituent on the Pyridine (B92270) Ring

The fluorine atom at the 2-position of the pyridine ring is a key site for chemical modification, primarily through nucleophilic substitution reactions. Its high electronegativity activates the C2 position for such transformations.

Selective Fluorine Functionalization

The direct C-H fluorination of pyridines offers a modern approach to introduce fluorine selectively. For instance, the use of silver(II) fluoride (B91410) (AgF₂) allows for the site-selective fluorination of pyridines adjacent to the nitrogen atom at ambient temperatures. nih.gov This method provides a direct route to 2-fluoropyridines, which are valuable precursors for further functionalization. nih.gov While direct fluorination of the parent 4-(methylthio)pyridine (B1329834) is not explicitly detailed, the general principle suggests that such a transformation is a plausible method for synthesizing the title compound.

Another approach involves the direct fluorination of substituted pyridines using diluted gaseous fluorine. google.com This process has been demonstrated for various pyridine derivatives, yielding the corresponding 2-fluoro compounds. google.com The reaction conditions, such as temperature and the use of a solvent, are critical for achieving the desired outcome. google.com

Nucleophilic Substitution Reactions Involving Fluorine

The 2-fluoro substituent on the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine, highlighting the superior lability of the fluoro group. nih.gov

This high reactivity allows for the displacement of the fluoride by a wide range of nucleophiles under mild conditions. nih.gov These nucleophiles include those based on nitrogen, oxygen, sulfur, and carbon. nih.gov Such transformations are crucial for the late-stage functionalization of complex molecules, enabling the synthesis of diverse derivatives from a common 2-fluoroheteroarene intermediate. nih.gov For example, 2-fluoropyridines can react with various amines, alcohols, and thiols to introduce new functional groups at the C2 position.

Transformations of the Methylthio Group

The methylthio (-SCH₃) group at the 4-position offers another handle for chemical modification, primarily through oxidation or complete replacement.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. The oxidation of sulfides to sulfoxides can be achieved using a variety of reagents. jchemrev.com A "green" and highly selective method involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, which typically yields sulfoxides in excellent yields. nih.gov

Further oxidation of the sulfoxide to the sulfone is also a well-established process. google.com The oxidation of a thioether to a sulfone often proceeds in two steps: first to the sulfoxide and then to the sulfone. google.com For example, 5-bromo-2-(methylthio)pyridine (B1279820) can be oxidized to the corresponding sulfone using sodium periodate. ajrconline.org This two-step oxidation allows for the isolation of the intermediate sulfoxide if desired. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation. jchemrev.comgoogle.com

Table 1: Examples of Oxidation Reactions of Aryl Sulfides

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Aryl Sulfide | Hydrogen Peroxide / Glacial Acetic Acid | Aryl Sulfoxide | nih.gov |

| 5-bromo-2-(methylthio)pyridine | Sodium Periodate | N-(2-fluoro-2',5'-dimethyl-4'-{6-(methylsulfonyl)pyridin-3-yl}biphenyl-4-yl)acetamide | ajrconline.org |

| Thioether | Hydrogen Peroxide / Glacial Acetic Acid | Sulfone | google.com |

Cleavage and Replacement Reactions of the Methylthio Moiety

The methylthio group can be cleaved and replaced with other functionalities. Nickel-catalyzed cross-coupling reactions with Grignard reagents provide a method for the replacement of methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.org This transformation significantly broadens the synthetic utility of 2-fluoro-4-(methylthio)pyridine by allowing for the introduction of a wide variety of substituents at the C4 position. While not explicitly demonstrated for this compound, the general applicability of this method to aromatic heterocycles suggests its potential use.

Pyridine Ring Reactivity and Functionalization

The pyridine ring itself can undergo various functionalization reactions, although the presence of the fluoro and methylthio substituents will influence the regioselectivity of these transformations. The electron-withdrawing nature of the nitrogen atom generally directs electrophilic attack to the 3- and 5-positions, while nucleophilic attack is favored at the 2-, 4-, and 6-positions.

Given the existing substitution pattern of this compound, further functionalization of the pyridine ring would likely occur at the C3, C5, or C6 positions. For instance, halogenation or nitration could potentially introduce new substituents. Lithiation followed by quenching with an electrophile is another powerful strategy for functionalizing pyridine rings. researchgate.net The directing effects of the existing fluoro and methylthio groups would play a critical role in determining the site of metalation.

For example, in related systems like 2-fluoro-4-iodopyridine (B1312466), palladium-catalyzed amination reactions have been shown to occur selectively at the 4-position. researchgate.net This suggests that the 4-position of the pyridine ring in this compound is susceptible to metal-catalyzed cross-coupling reactions, should the methylthio group be converted to a more suitable leaving group like a sulfonyl group.

Electrophilic Aromatic Substitution on Pyridines

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.com The presence of the electronegative nitrogen atom deactivates the ring, making reactions like nitration and halogenation challenging. youtube.comrsc.org However, the substituents on the this compound ring significantly influence its reactivity in EAS reactions.

The fluorine atom at the 2-position is a deactivating group due to its strong electron-withdrawing inductive effect. Conversely, the methylthio group at the 4-position is an activating group, capable of donating electron density to the ring through resonance. This donating ability can help to stabilize the cationic intermediate formed during electrophilic attack. The interplay between these opposing electronic effects, along with the directing influence of the nitrogen atom, determines the regioselectivity of EAS reactions. While the fluorine deactivates the ring, the methylthio group can act as a moderate electron donor, potentially favoring electrophilic substitution.

Studies on related substituted pyridines provide insights into the expected reactivity. For instance, the nitration of pyridine itself requires harsh conditions and results in low yields of the meta-substituted product. youtube.com However, the presence of activating groups can facilitate the reaction. In the case of this compound, electrophilic attack would likely be directed to the positions ortho and para to the activating methylthio group, which are the 3- and 5-positions. However, the deactivating effect of the fluorine atom at the 2-position would likely disfavor substitution at the adjacent 3-position. Therefore, the 5-position would be the most probable site for electrophilic attack.

It is important to note that direct fluorination of aromatic rings is often a violent and non-selective process. chemistrysteps.com

Nucleophilic Additions and Pyridine Ring Transformations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The fluorine atom at the 2-position of this compound significantly enhances the electrophilicity of the pyridine ring, making it prone to nucleophilic substitution. This is a common reactivity pattern for 2-halopyridines.

Nucleophilic substitution can occur at the 2-position, displacing the fluorine atom. The reactivity towards nucleophilic substitution is a key feature of 2-halopyridines. The ease of this displacement depends on the nature of the nucleophile and the reaction conditions. For example, 2-fluoropyridines can react with various nucleophiles to introduce new functional groups. researchgate.net

Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. umich.edubaranlab.org This strategy relies on a directing group to guide a metalating agent, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

For this compound, both the fluorine and methylthio groups can potentially direct metalation. Halogen atoms, including fluorine, can direct lithiation to the adjacent position. researchgate.net Similarly, the sulfur atom of the methylthio group can coordinate with the metalating agent, directing deprotonation to an adjacent carbon.

In the context of this compound, metalation could potentially occur at the 3-position (directed by the fluorine) or the 5-position (directed by the methylthio group). The regioselectivity of the metalation would depend on the specific reaction conditions, including the choice of base and solvent. For instance, the use of lithium amides is a common strategy for the deprotonation of heterocycles. umich.edu Once the lithiated intermediate is formed, it can react with a variety of electrophiles, enabling the introduction of new functional groups at either the 3- or 5-position. researchgate.net This approach offers a versatile method for the synthesis of polysubstituted pyridines. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates and Transition States

The transformations of this compound proceed through various intermediates and transition states. In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. chemistrysteps.com The stability of this intermediate is influenced by the substituents on the pyridine ring. The electron-donating methylthio group would help to stabilize the positive charge, while the electron-withdrawing fluorine atom would have a destabilizing effect.

In nucleophilic aromatic substitution reactions, a common mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the ring. The stability of this intermediate is enhanced by electron-withdrawing groups, such as the fluorine atom at the 2-position. The departure of the leaving group (fluoride ion) then restores the aromaticity of the ring.

For directed metalation reactions, the mechanism involves the formation of a complex between the directing group and the metalating agent, which facilitates the deprotonation of the adjacent position. baranlab.org The stability of the resulting organometallic intermediate is a key factor in the success of the reaction.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the structures and energies of these intermediates and transition states, providing valuable insights into the reaction pathways. researchgate.net

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. For the reactions of this compound, kinetic analysis could be used to determine the order of the reaction with respect to each reactant and to calculate activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

For example, in a nucleophilic aromatic substitution reaction, monitoring the rate of disappearance of the starting material or the appearance of the product under different concentrations of the nucleophile would help to determine if the reaction follows a second-order rate law, which is typical for a bimolecular process. Such studies have been conducted on related systems, providing a framework for understanding the reactivity of this compound. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 Methylthio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the structure of 2-Fluoro-4-(methylthio)pyridine in solution. By analyzing various NMR experiments, including one-dimensional and two-dimensional techniques, a complete assignment of proton, carbon, and fluorine signals can be achieved.

Multi-nuclear 1D-NMR spectroscopy provides foundational information regarding the chemical environment of each unique nucleus within the molecule. The electron-withdrawing fluorine atom and the electron-donating methylthio group exert significant influence on the chemical shifts of the pyridine (B92270) ring's atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals: three for the aromatic protons on the pyridine ring and one for the methyl group protons. The proton at position 6 (H-6), adjacent to the nitrogen, is typically the most downfield. The fluorine atom at C-2 and the methylthio group at C-4 create a specific splitting pattern for the ring protons. For a related compound, 2-fluoro-4-(3-phenylpropyl)pyridine, the aromatic protons appear in the range of δ 6.7-8.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six signals corresponding to the five carbons of the pyridine ring and the single carbon of the methyl group. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large coupling constant (¹JC-F), a characteristic feature of fluorinated aromatic systems. For instance, in 2-fluoro-4-(3-phenylpropyl)pyridine, the C-F coupling constant is 237.4 Hz. The chemical shifts are influenced by the electronegativity of the substituents, with carbons attached to heteroatoms appearing at lower fields.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. It is expected to show a single signal for the fluorine atom at the C-2 position. This signal will be split into a multiplet due to coupling with the adjacent ring protons (H-3 and H-5). In similar 2-fluoropyridine (B1216828) derivatives, the ¹⁹F chemical shift is observed in a characteristic range, such as -69.1 ppm for 2-fluoro-4-(3-phenylpropyl)pyridine.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | ~6.8 | d | ³JH3-F ≈ 8-10 |

| H-5 | ~7.0 | dd | ³JH5-H6 ≈ 5, ⁵JH5-F ≈ 3-4 | |

| H-6 | ~8.1 | d | ³JH6-H5 ≈ 5 | |

| -SCH₃ | ~2.5 | s | ||

| ¹³C | C-2 | ~164 | d | ¹JC2-F ≈ 235-240 |

| C-3 | ~110 | d | ²JC3-F ≈ 35-40 | |

| C-4 | ~155 | d | ³JC4-F ≈ 7-8 | |

| C-5 | ~122 | d | ⁴JC5-F ≈ 4 | |

| C-6 | ~147 | d | ²JC6-F ≈ 15 | |

| -SCH₃ | ~15 | s | ||

| ¹⁹F | F-2 | ~-70 | m |

Note: Values are estimates based on analogous compounds and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, a cross-peak would be expected between H-5 and H-6, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It would show correlations for H-3/C-3, H-5/C-5, H-6/C-6, and the methyl protons with the methyl carbon, allowing for the direct assignment of these carbons once the proton assignments are known.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:

The methyl protons to C-4, confirming the position of the methylthio group.

H-3 to C-2, C-4, and C-5.

H-5 to C-3, C-4, and C-6.

H-6 to C-2, C-4, and C-5.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between nuclei that are close to each other, regardless of bonding. A HOESY spectrum could show a correlation between the fluorine atom and the H-3 proton. A NOESY spectrum would reveal spatial proximity between the methyl protons and the H-3 and H-5 protons, providing insights into the preferred conformation of the methylthio group relative to the pyridine ring.

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes that occur on the NMR timescale. For this compound, a potential dynamic process is the rotation around the C-4 to sulfur (C-

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, like other substituted pyridines, is characterized by electronic transitions within the pyridine ring, which are influenced by its substituents. The primary transitions observed in the near-ultraviolet region are the π→π* and n→π* transitions. aip.orgysu.am

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. rsc.org For pyridine itself, these transitions result in strong absorption bands around 202 nm and 254 nm. sielc.com The n→π* transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is generally of lower intensity and can be sensitive to solvent effects. aip.orgysu.am

The presence of both a fluorine atom and a methylthio group on the pyridine ring modifies the electronic properties and, consequently, the absorption spectrum. The fluorine atom, being highly electronegative, can induce a blue shift (hypsochromic shift) by lowering the energy of the ground state electrons. ysu.am Conversely, the methylthio (-SCH₃) group, with its lone pairs on the sulfur atom, can act as an auxochrome. The sulfur atom's ability to donate electron density to the ring can lead to a red shift (bathochromic shift) in the absorption maxima, as its lone pair is more easily polarizable. tandfonline.com

In some 2-halopyridines, the n→π* transition is reportedly absent from the near-UV region. aip.org However, the interplay of the electron-withdrawing fluorine and the potentially electron-donating methylthio group in this compound would determine the final positions and intensities of the absorption bands. It is expected that the spectrum would show characteristic π→π* bands, with their precise wavelengths influenced by this combined substitution. rsc.orgtandfonline.com Theoretical studies on similar thiazolo[3,2-a]pyridine derivatives show that band maxima and intensities are dependent on the solvent, exhibiting both blue and red shifts. bohrium.com

X-ray Crystallography and Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, its molecular geometry, bond parameters, and solid-state packing can be inferred by examining the structures of closely related compounds.

The molecular structure of this compound consists of a central pyridine ring substituted with a fluorine atom at position 2 and a methylthio group at position 4. The pyridine ring is expected to be planar.

Analysis of related fluorinated and thiomethylated pyridine derivatives provides insight into the expected bond lengths and angles. psu.eduresearchgate.net For instance, in a derivative of tetrafluorinated-thiopyridine, the C-S bond length was found to be approximately 1.76 Å, and the C-S-C bond angle was around 102-103°. psu.edu The C-F bond length in fluorinated aromatic systems is typically short due to the high electronegativity of fluorine. The geometry of the pyridine ring itself will be slightly distorted from that of unsubstituted pyridine due to the electronic effects of the substituents. researchgate.net

Table 1: Expected Bond Parameters for this compound based on Related Structures

| Parameter | Expected Value | Reference Compound Type |

|---|---|---|

| C-S Bond Length | ~ 1.76 Å | Substituted thiopyridines psu.edu |

| C-F Bond Length | ~ 1.35 Å | Fluorinated pyridines |

| C-S-C Bond Angle | ~ 102-103° | Substituted thiopyridines psu.edu |

| C-N-C Bond Angle (in ring) | ~ 116-122° | Pyrimidine (B1678525) derivatives researchgate.net |

| C-C Bond Length (in ring) | ~ 1.38-1.40 Å | Pyridine derivatives |

This table presents estimated values as a specific crystal structure for the title compound is not publicly available. Values are derived from analyses of similar chemical structures.

The arrangement of molecules in the solid state is governed by various non-covalent intermolecular interactions. rsc.org For this compound, several types of interactions are expected to play a significant role in the crystal packing.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its characteristic fragmentation patterns. wikipedia.orggbiosciences.com The molecular formula is C₆H₆FNS, with a calculated molecular weight of approximately 143.18 g/mol .

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 143. The subsequent fragmentation would likely proceed through several key pathways based on the analysis of related compounds such as 2-fluoropyridine, 2-fluoro-4-methylpyridine, and 2-(methylthio)pyridine (B99088). nih.govnist.govnist.gov

A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the methylthio group, leading to a stable fragment ion at m/z 128. This type of alpha-cleavage is common for thioethers. gbiosciences.com

Another plausible fragmentation involves the cleavage of the C-S bond, resulting in the loss of the entire •SCH₃ group, which would yield a fragment at m/z 96. Alternatively, cleavage could result in the loss of a thiyl radical (•SH), particularly after rearrangement, or the loss of a fluorine atom (•F) to give a fragment at m/z 124.

The pyridine ring itself can undergo cleavage. Common fragmentation of the pyridine nucleus includes the loss of HCN, leading to a four-membered ring fragment, or other more complex ring-opening and rearrangement processes. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral/Radical |

|---|---|---|

| 143 | [C₆H₆FNS]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [M - CH₃]⁺ | •CH₃ |

| 110 | [M - SH]⁺ | •SH (after rearrangement) |

| 96 | [M - SCH₃]⁺ | •SCH₃ |

| 70 | [C₄H₄N]⁺ | HCN + F |

This table outlines potential fragmentation pathways. The base peak, the most abundant fragment, would depend on the relative stability of the resulting cations. libretexts.org

Computational and Theoretical Investigations of 2 Fluoro 4 Methylthio Pyridine

Prediction and Interpretation of Spectroscopic Data

UV-Vis Spectrum Simulation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.comscience.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet (UV) and visible regions. mdpi.com For a molecule like 2-Fluoro-4-(methylthio)pyridine, TD-DFT can elucidate how its specific substitution pattern influences its photophysical properties.

The simulation of the UV-Vis spectrum involves calculating the excitation energies (ΔE), the corresponding absorption wavelengths (λ), and the oscillator strengths (f), which indicate the probability of a given electronic transition occurring. science.gov Theoretical studies on similar substituted pyridines, such as 2-Fluoro-4-iodo-5-methylpyridine, have successfully employed TD-DFT to analyze their electronic transport features. researchgate.net The calculations are typically performed using a functional like B3LYP and a suitable basis set, such as 6-311++G(d,p). researchgate.net

Furthermore, the influence of different solvents on the electronic spectra can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com This is crucial as solvent polarity can shift the absorption maxima (solvatochromism) by stabilizing the ground or excited states to different extents. For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types, characteristic of heteroaromatic systems. The fluorine and methylthio substituents will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption wavelengths.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Pyridine (B92270)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.15 | 298 | 0.025 |

| S0 → S2 | 4.68 | 265 | 0.150 |

| S0 → S3 | 5.25 | 236 | 0.098 |

This table presents hypothetical data representative of a TD-DFT calculation for a substituted pyridine to illustrate the typical output of such a simulation.

Reactivity Descriptors and Chemical Reactivity Indices

Fukui Functions for Predicting Reaction Sites

Fukui functions are essential reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net There are three main types of Fukui functions:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance) and corresponds to the electron density of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

f-(r) : Describes reactivity towards an electrophilic attack (electron donation) and relates to the electron density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com

f0(r) : Predicts reactivity towards a radical attack. mdpi.com

For this compound, the pyridine nitrogen atom, being a Lewis basic site, is expected to be a primary center for electrophilic attack (a high f- value). bohrium.com The electron-withdrawing nature of the fluorine atom at the C2 position would decrease the electron density on the ring, influencing the reactivity of adjacent carbons. Conversely, the methylthio group at the C4 position can act as an electron-donating group through resonance, increasing the electron density at the ortho and para positions relative to it. Computational studies on other pyridine derivatives have successfully used Fukui functions to pinpoint the most probable sites for intermolecular interactions. researchgate.nettandfonline.com A detailed analysis would likely show a high f+ value on the carbon atoms bonded to the electronegative fluorine and nitrogen atoms, making them susceptible to nucleophilic attack.

Table 2: Predicted Reactive Sites in this compound via Fukui Functions

| Atom/Region | Predicted f- (Electrophilic Attack) | Predicted f+ (Nucleophilic Attack) | Rationale |

|---|---|---|---|

| N1 (Pyridine Nitrogen) | High | Low | Lone pair of electrons makes it a prime site for protonation and electrophiles. |

| C2 (Carbon-Fluorine) | Low | High | Strong inductive effect of Fluorine makes this carbon electron-deficient. |

| C4 (Carbon-Sulfur) | Moderate | Moderate | The methylthio group can donate electron density, but the site is also influenced by other ring atoms. |

| Pyridine Ring Carbons | Variable | Variable | Reactivity is modulated by the competing electronic effects of the F and SCH3 groups. |

This table is based on established chemical principles for pyridine and substituted aromatics, as direct calculated values for the target molecule are not available in the literature.

Non-Linear Optical (NLO) Properties Calculations

The study of non-linear optical (NLO) properties is a significant area of materials science, focusing on materials that alter the properties of light passing through them. nih.gov Organic molecules with large π-conjugated systems and significant charge asymmetry, often in a donor-π-acceptor (D-π-A) arrangement, are known to exhibit substantial NLO responses. nih.gov Computational chemistry, particularly DFT, provides a cost-effective method for calculating the NLO properties of novel materials. researchgate.net

For this compound, the methylthio group can act as an electron donor and the electronegative fluorine and pyridine ring can act as an acceptor system. This intramolecular charge transfer (ICT) is a key requirement for NLO activity. nih.gov Calculations on similar substituted pyridines have been performed to determine their NLO behavior by computing their electric dipole moment (μ) and hyperpolarizabilities. researchgate.net

Polarizability and Hyperpolarizability Studies

Polarizability (α) and hyperpolarizability (β and γ) are tensors that quantify a molecule's response to an applied external electric field.

Polarizability (α) describes the linear response, resulting in an induced dipole moment.

First Hyperpolarizability (β) describes the first non-linear response and is responsible for second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is a primary indicator of NLO activity. bohrium.com

Second Hyperpolarizability (γ) relates to third-order NLO effects.

Theoretical calculations using methods like DFT with the B3LYP functional can provide reliable values for these properties. researchgate.net Studies on a Fluoro-N-Acylhydrazide derivative showed that the calculated first hyperpolarizability (β) was 10.98 × 10⁻³⁰ esu for the isolated molecule. nih.gov For 2-chloro-4-(trifluoromethyl) pyridine, the calculated total hyperpolarizability was found to be significantly higher than that of the reference material urea. researchgate.net It is expected that this compound would also possess notable NLO properties, which can be precisely quantified through such computational studies.

Table 3: Representative NLO Properties Calculated for a Substituted Pyridine

| Property | Unit | Representative Value |

|---|---|---|

| Dipole Moment (μ) | Debye | 3.55 |

| Mean Polarizability (α) | 10⁻²⁴ esu | 38.30 |

| Total First Hyperpolarizability (β_tot) | 10⁻³⁰ esu | 10.98 |

Values are based on data reported for analogous molecules in the literature to provide a scale of expected properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation provides a detailed view of the dynamic behavior of a molecule, including its interactions with solvent molecules and its conformational flexibility in a condensed phase. nih.gov

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation would track the trajectories of all atoms based on a classical force field. nih.gov Analysis of these trajectories can yield critical information:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the solute, particularly around the polar nitrogen and fluorine atoms and the methylthio group.

Hydrogen Bonding: The dynamics and lifetime of any hydrogen bonds between the pyridine nitrogen and protic solvents can be analyzed.

Diffusion Coefficient: The rate at which the molecule moves through the solvent can be calculated, which is a fundamental transport property.

Conformational Dynamics: The simulation can reveal the transitions between different conformations (e.g., rotation of the methyl group) in a solution environment, which may differ from the gas phase. researchgate.net

These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of chemical systems in solution. scispace.com

Table 4: Information Obtainable from Molecular Dynamics Simulations

| Parameter | Description |

|---|---|

| Interaction Energies | Quantifies the strength of solute-solvent and solvent-solvent interactions. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the solute. |

| Diffusion Coefficient | Measures the mobility of the solute within the solvent matrix. |

| Conformational Dihedrals | Tracks the changes in key dihedral angles over time to observe conformational dynamics. |

Applications and Advanced Materials Design Incorporating 2 Fluoro 4 Methylthio Pyridine

Role as a Synthetic Building Block for Complex Organic Molecules

2-Fluoro-4-(methylthio)pyridine serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its distinct functional groups—the fluorine atom, the methylthio group, and the nitrogen atom within the pyridine (B92270) ring—offer multiple points for chemical modification, enabling the construction of diverse molecular scaffolds.

Synthesis of Diverse Heterocyclic Systems (e.g., Quinazolines, Quinoline (B57606), Pyrimidines)

The versatility of this compound is particularly evident in its application for constructing various heterocyclic systems, which are core structures in many pharmaceutical and agrochemical compounds. arkat-usa.orgcymitquimica.com

Quinazolines: This compound can be utilized in multi-step synthetic pathways to generate quinazoline (B50416) derivatives. For instance, related pyridine precursors can undergo transformations to introduce the necessary functionalities for cyclization into the quinazoline core. The fluorine and methylthio groups can be retained or modified during the synthesis to influence the final properties of the quinazoline product. orientjchem.orgnih.gov

Quinolines: The synthesis of quinoline derivatives can also be achieved using building blocks derived from or analogous to this compound. prepchem.comnih.govcombichemistry.com The inherent reactivity of the pyridine ring can be exploited in cycloaddition reactions or through functional group interconversions to build the fused quinoline system. combichemistry.com For example, a related compound, 2-(chloromethyl)quinoline (B1294453) hydrochloride, is used in the synthesis of 2-[(2-fluorophenoxy)methyl]quinoline. prepchem.com

Pyrimidines: The construction of pyrimidine-based structures is another significant application. nih.govheteroletters.orgresearchgate.netrsc.orggoogle.com The carbon-nitrogen backbone of the pyridine ring in this compound can be incorporated into the pyrimidine (B1678525) ring system through various synthetic strategies, including condensation and cyclization reactions. The substituents on the initial pyridine ring can be carried through the synthesis to produce highly functionalized pyrimidine derivatives.

The following table provides an overview of heterocyclic systems synthesized using precursors related to this compound:

| Heterocyclic System | Key Synthetic Strategy | Starting Material/Intermediate (Example) |

| Quinazolines | Cyclization of functionalized anilines | Anthranilic acid derivatives orientjchem.org |

| Quinolines | Cycloaddition reactions | Schiff bases and styrene (B11656) derivatives combichemistry.com |

| Pyrimidines | Condensation and cyclization | Chalcones and guanidine (B92328) hydrochloride heteroletters.org |

Incorporation into Macrocyclic and Polyaromatic Systems

Beyond simple heterocycles, this compound and its derivatives are valuable for the synthesis of more complex structures like macrocycles and polyaromatic systems. d-nb.info The reactivity of the pyridine ring and its substituents allows for its integration into larger, more intricate molecular frameworks. These complex structures are of interest in materials science and supramolecular chemistry.

Precursor for Advanced Fluorinated and Organosulfur Compounds

The presence of both fluorine and sulfur in this compound makes it an ideal starting point for the synthesis of more complex organofluorine and organosulfur compounds. orientjchem.orgnih.govnih.gov

Access to Difluoromethylated and Trifluoromethylated Analogues

A key application of this compound is as a precursor to molecules containing difluoromethyl (CF2H) and trifluoromethyl (CF3) groups. nih.gov These moieties are highly sought after in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. rsc.orgrsc.org The methylthio group can be chemically transformed into these fluorinated alkyl groups through various synthetic methods.

The introduction of a trifluoromethyl group into a pyridine ring, for instance, can be achieved through a multi-step process involving chlorination and subsequent fluorination of a picoline precursor. nih.gov Another approach involves the direct introduction of a trifluoromethyl group using a suitable reagent. researchgate.net Similarly, difluoromethylated analogues can be synthesized, with the CF2H group acting as a lipophilic bioisostere for hydroxyl and mercapto groups. rsc.org

Here is a comparison of the properties of methylthio, difluoromethyl, and trifluoromethyl groups:

| Functional Group | Chemical Formula | Electronic Effect | Lipophilicity |

| Methylthio | -SCH3 | Electron-donating | Moderate |

| Difluoromethyl | -CF2H | Electron-withdrawing | High |

| Trifluoromethyl | -CF3 | Strongly electron-withdrawing | Very High |

Design of Ligands for Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group in this compound can act as coordination sites for metal ions. This property makes it a valuable scaffold for the design of novel ligands for catalysis and coordination chemistry. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by the presence of the electron-withdrawing fluorine atom.

Development of Advanced Functional Materials

The unique combination of a fluorinated pyridine core with a sulfur-containing substituent makes this compound a promising building block for the development of advanced functional materials. nih.govnih.gov The incorporation of this unit into larger polymeric or supramolecular structures can impart desirable properties such as thermal stability, specific electronic characteristics, and tailored solid-state packing. These materials could find applications in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Liquid Crystalline Materials Development

The development of novel liquid crystalline materials is driven by the need for specific mesomorphic behaviors, thermal ranges, and electro-optical properties for display and sensor technologies. The incorporation of heterocyclic cores, such as pyridine, and the strategic placement of substituents are key strategies in tuning these properties.

While direct studies on liquid crystals exclusively containing this compound are not extensively documented, the influence of its constituent functional groups on mesogenic behavior is well-established. The fluorine atom, due to its high electronegativity and relatively small size, can significantly alter the dielectric anisotropy and mesophase stability of a liquid crystal molecule. rsc.org Its presence can lead to a lower melting point and influence the formation of various smectic and nematic phases.

The methylthio group, on the other hand, is known to affect the polarizability and molecular shape, which in turn can modify the mesomorphic characteristics of rod-like molecules. mdpi.com The balance between the electron-withdrawing nature of the fluorine atom and the electron-donating character of the methylthio group in this compound could lead to unique dipole moments and intermolecular interactions, potentially giving rise to novel liquid crystalline phases.

Research on related pyridine derivatives provides a basis for predicting the potential of this compound in this field. For instance, various fluorinated pyridine derivatives have been investigated as components of liquid crystal mixtures, where they have been shown to improve specific features required for display applications. google.com Similarly, the introduction of a thioether linkage in azopyridine-based liquid crystals has been shown to influence nematic-isotropic transition temperatures. researchgate.net The combination of these functionalities in a single molecule suggests that this compound could be a valuable building block for creating liquid crystals with a desirable balance of properties.

Table 1: Predicted Influence of Substituents on Liquid Crystalline Properties

| Substituent | Predicted Effect on Mesogen Properties | Rationale |

| 2-Fluoro | - Modification of dielectric anisotropy- Potential for lower melting points- Influence on mesophase stability | High electronegativity and small steric footprint of fluorine. rsc.org |

| 4-Methylthio | - Alteration of polarizability- Modification of molecular shape and packing | Influence of the sulfur atom and methyl group on intermolecular forces. mdpi.com |

Photoactive or Optoelectronic Materials

The design of new organic materials for photoactive and optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, relies on the precise tuning of their electronic and photophysical properties. The incorporation of fluorine and sulfur-containing groups into aromatic and heterocyclic systems is a widely used strategy to achieve desired functionalities.

The this compound scaffold is a promising candidate for the development of such materials. The fluorine atom can enhance the electron-accepting properties of the pyridine ring, leading to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level. researchgate.netbeilstein-journals.org This can be advantageous in designing electron-transporting or emissive materials for OLEDs. Furthermore, fluorination can improve the photostability and volatility of organic materials. researchgate.net

While direct experimental data on the photophysical properties of this compound is limited, studies on analogous compounds provide valuable insights. For example, the introduction of alkylthio substituents into phenylene units has been shown to tune the optoelectronic properties of macrocycles. Similarly, the synthesis of fluorinated pyridine derivatives is a key step in creating materials for various electronic applications. innospk.com The unique electronic nature of this compound makes it a compelling building block for synthesizing larger, conjugated molecules with tailored absorption, emission, and charge-transport properties for a range of optoelectronic devices.

Table 2: Potential Optoelectronic Applications and the Role of Substituents

| Potential Application | Role of 2-Fluoro Substituent | Role of 4-Methylthio Substituent |

| Organic Light-Emitting Diodes (OLEDs) | - Lowering LUMO for electron injection/transport- Enhancing photostability | - Raising HOMO for hole injection/transport- Modulating emission color |

| Organic Photovoltaics (OPVs) | - Tuning energy levels for efficient charge separation | - Broadening absorption spectrum |

| Molecular Sensors | - Creating a "push-pull" system for solvatochromic or ion-sensing properties | - Providing a binding site for specific analytes |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. For pyridine (B92270) derivatives like 2-Fluoro-4-(methylthio)pyridine, this translates to the development of methodologies that are not only efficient in terms of yield and purity but also minimize environmental impact.

Current research in pyridine synthesis highlights several promising avenues. One-pot multicomponent reactions (MCRs) are gaining traction as a sustainable strategy for constructing pyridine-based structures. bohrium.com These reactions, which can be metal-free or metal-catalyzed, offer high efficiency and atom economy. bohrium.com For instance, researchers are exploring solvent-free or catalyst-free reaction conditions, as well as the use of greener solvents like aqueous ethyl lactate (B86563) or ionic liquids to produce various pyridine derivatives in good yields. bohrium.com

Microwave-assisted synthesis has also been identified as a green chemistry tool, offering advantages such as significantly shorter reaction times, higher yields, and purer products with lower energy consumption. nih.govijarsct.co.inacs.org The application of microwave irradiation to the synthesis of functionalized pyridines has been shown to be superior to conventional heating methods. nih.govacs.org

Furthermore, the development of novel and recyclable catalysts is a significant area of research. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes, for example, presents a green method for synthesizing substituted pyridines with high functional group tolerance and in high yields without the need for additives. rsc.org The use of biocatalysts, such as engineered enzymes, is also an emerging area that could lead to highly selective pyridine synthesis under mild conditions, reducing the reliance on harsh chemicals and high temperatures. ijarsct.co.in

| Methodology | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Streamlined synthesis from simple precursors, minimizing intermediate isolation steps. | bohrium.com |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Accelerated synthesis, potentially improving yields and reducing by-product formation. | nih.govijarsct.co.inacs.org |

| Novel Catalysis (e.g., Iron, Biocatalysts) | Use of abundant and non-toxic metals, high selectivity, mild reaction conditions | Development of more environmentally benign and selective catalytic systems for its formation. | ijarsct.co.inrsc.org |

| Green Solvents (e.g., Deep Eutectic Solvents) | Non-toxic, biodegradable, low cost | Replacement of hazardous organic solvents, leading to a greener overall process. | ijarsct.co.in |

Advanced Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing novel transformations. For this compound, with its distinct electronic properties arising from the fluorine and methylthio substituents, detailed mechanistic studies can unlock new reactivity patterns.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction pathways. mdpi.com Such studies can provide insights into the regioselectivity of reactions, for example, in the functionalization of the pyridine ring. mdpi.com Understanding the interplay of the electron-withdrawing fluorine atom and the electron-donating methylthio group is key to predicting and controlling the outcome of electrophilic and nucleophilic substitution reactions.

For instance, in palladium-catalyzed cross-coupling reactions, the regioselectivity can be finely tuned. While substitutions on some di-substituted pyridines can be challenging to control, a deeper mechanistic understanding can lead to the development of highly selective protocols. researchgate.net The stability of the methylthio group under certain catalytic conditions can be exploited to achieve selective functionalization at other positions on the pyridine ring. researchgate.net

Furthermore, advanced spectroscopic techniques can be employed to identify and characterize reaction intermediates, providing empirical evidence to support proposed mechanisms. The combination of computational modeling and experimental studies will be instrumental in unraveling the intricacies of complex transformations involving this compound.

Exploration of New Application Domains beyond Current Scope

While the utility of pyridine derivatives in pharmaceuticals is well-established, there is a growing interest in exploring their applications in other domains. For this compound, its unique substitution pattern could impart desirable properties for applications in materials science and agrochemicals.

The presence of a fluorine atom can enhance properties such as metabolic stability and binding affinity, which is not only relevant for pharmaceuticals but also for the development of more effective and persistent agrochemicals. innospk.com Fluorinated pyridine derivatives are being explored for their potential in creating new pesticides and herbicides.

In the realm of materials science, pyridine-containing compounds are used in the synthesis of specialty chemicals and functional materials. The reactivity of the fluoro and methylthio groups allows for further functionalization, making this compound a versatile precursor for more complex molecules with tailored electronic and photophysical properties. These could find use in the development of organic light-emitting diodes (OLEDs), sensors, or as ligands in catalysis. The synthesis of pyridinium (B92312) salts, for example, is an area of interest for creating functional materials. nih.govucla.edu

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.com These technologies can significantly accelerate the discovery and optimization of new compounds and synthetic routes.

For a molecule like this compound, AI and ML can be applied in several ways. Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, thereby optimizing reaction conditions for yield and selectivity with a reduced number of experiments. beilstein-journals.org Bayesian optimization, for example, has been successfully used to rapidly optimize reaction conditions in continuous flow synthesis. nih.govucla.edu This approach allows for the simultaneous optimization of multiple parameters, such as temperature, concentration, and reaction time. nih.govucla.edud-nb.info

In the context of discovering new applications, AI can be used to screen virtual libraries of compounds derived from this compound for potential activity against various biological targets or for desired material properties. mdpi.comresearchgate.net Generative AI models can even design novel molecules with optimized properties from scratch. acs.org This technology can bridge the gap between random and rational discovery, making the process more efficient and cost-effective. mdpi.com The use of AI in designing pyridine derivatives with specific biological activities has already been reported. nih.gov

| Application Area | Specific AI/ML Technique | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Synthesis Optimization | Bayesian Optimization, Neural Networks | Faster identification of optimal reaction conditions, leading to higher yields and purity. | nih.govucla.edubeilstein-journals.org |

| New Compound Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | De novo design of novel derivatives with desired properties for specific applications. | acs.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Prediction of biological activity, toxicity, and material properties, guiding experimental efforts. | mdpi.comresearchgate.net |

| Reaction Planning | Automated Synthesis Planning Algorithms | Efficiently devise synthetic routes to complex target molecules starting from this compound. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-(methylthio)pyridine in academic settings?

- Methodological Answer : A common approach involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example, sodium azide in anhydrous DMF at 353 K for 12 hours has been used to modify structurally similar fluoropyridines, yielding intermediates with high regioselectivity . Additionally, thioether groups (e.g., methylthio) can be introduced using reagents like 1,1-bis(methylthio)-2-nitroethene under reflux conditions with triethylamine . Optimization of solvent systems (e.g., THF or Et₂O) and stoichiometric ratios of halogenated precursors (e.g., BrCH₂CH₂F) is critical to achieving yields >60% .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹⁹F) is essential for confirming substitution patterns and fluorine environments. For instance, ¹⁹F NMR chemical shifts between -70 to -120 ppm are typical for fluorinated pyridines, while methylthio groups exhibit distinct ¹H NMR signals near δ 2.5 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular integrity . Purity can be assessed via HPLC with UV detection at 254 nm, leveraging the compound’s aromatic π-system .

Q. What functionalization strategies are applicable to this compound?

- Methodological Answer : The methylthio group can be oxidized to sulfone/sulfoxide derivatives using mCPBA or H₂O₂/AcOH, while the fluorine atom allows for cross-coupling (e.g., Suzuki-Miyaura) with boronic acids . Deprotection of masked amino groups (e.g., tert-butoxycarbonyl) via HCl/THF at 50°C overnight enables further derivatization . For regioselective modifications, computational modeling (DFT) predicts reactivity at the 4-position due to electron-withdrawing effects of fluorine .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the 5-position, while methylthio’s electron-donating nature activates the 3-position. Computational studies (e.g., NBO analysis) can map charge distribution to predict reaction sites . Experimentally, kinetic vs. thermodynamic control can be assessed via temperature-dependent reactions (e.g., 25°C vs. 80°C) .

Q. What is the stability profile of this compound under varying conditions?

- Methodological Answer : The compound is stable in anhydrous environments but hydrolyzes under strong acidic/basic conditions. For example, exposure to 6 M HCl at 50°C cleaves the methylthio group within 24 hours . Thermal stability (TGA/DSC) studies show decomposition above 462°C, with predicted density 1.26 g/cm³ . Storage recommendations include inert atmospheres (N₂/Ar) and desiccants (molecular sieves) to prevent oxidation of the thioether moiety .

Q. How can computational methods enhance the design of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize geometries and predict spectroscopic properties (e.g., IR, NMR) with <5% deviation from experimental data . Molecular docking studies (AutoDock Vina) evaluate interactions with biological targets (e.g., enzymes), guiding the design of inhibitors with improved binding affinities . Solubility parameters (logP) and pKa (predicted 4.04 ± 0.39) are calculated using QSPR models to prioritize derivatives for synthesis .

Q. What are the implications of contradictory data in fluoropyridine synthesis?

- Methodological Answer : Discrepancies in reported yields or regioselectivity often stem from solvent polarity or catalyst loading. For example, NaH in THF may yield 31% product, while Et₂O with BrCH₂CH₂F improves to 61% . Systematic DOE (Design of Experiments) approaches identify critical variables (e.g., temperature, reagent purity). Cross-referencing NMR data with published spectra (e.g., PubChem) resolves structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.